Product packaging for 1H-Purine-1,2-diamine(Cat. No.:CAS No. 104942-58-7)

1H-Purine-1,2-diamine

Cat. No.: B022800
CAS No.: 104942-58-7
M. Wt: 150.14 g/mol
InChI Key: OMXQCGKNMSNBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Purine-1,2-diamine is a high-value, diamine-substituted purine derivative that serves as a versatile precursor and key synthetic intermediate in advanced chemical and pharmacological research. Its structured purine core, functionalized with adjacent amino groups, makes it a privileged scaffold for constructing complex molecular architectures, particularly in nucleobase and heterocyclic chemistry. Key Research Applications & Value: Synthetic Intermediate for Nucleoside Analogues: This compound is a crucial building block for the synthesis of novel purine nucleoside analogues. Its diamino functionality allows for strategic modifications, enabling researchers to develop potential antiviral and antitumor agents. Similar purine scaffolds are foundational in approved drugs targeting herpes viruses, cytomegalovirus, and HIV . Antagonist of Nucleic Acid Metabolism: As a structural analog of natural purine bases, this compound acts as an antagonist in biochemical pathways. It is used to study enzyme mechanisms and to create inhibitors that disrupt purine and nucleic acid metabolism, providing insights for new therapeutic strategies . Building Block for Complex Heterocycles: The compound is an ideal starting material for generating diverse chemical libraries through cyclocondensation and other reconstructive methodologies. This facilitates the exploration of structure-activity relationships in drug discovery campaigns, particularly for generating tri-substituted purine libraries with potential trypanocidal and other bioactive properties . Handling & Compliance: This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols for handling chemical substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N6 B022800 1H-Purine-1,2-diamine CAS No. 104942-58-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104942-58-7

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

2-imino-7H-purin-1-amine

InChI

InChI=1S/C5H6N6/c6-5-10-4-3(1-11(5)7)8-2-9-4/h1-2H,7H2,(H2,6,8,9,10)

InChI Key

OMXQCGKNMSNBFH-UHFFFAOYSA-N

SMILES

C1=C2C(=NC(=N)N1N)N=CN2

Isomeric SMILES

C1=C2C(=NC=N2)N=C(N1N)N

Canonical SMILES

C1=C2C(=NC=N2)N=C(N1N)N

Synonyms

1H-Purine-1,2-diamine(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies

De Novo Synthesis Approaches

De novo synthesis refers to the construction of the purine (B94841) ring system from simpler, acyclic or heterocyclic precursors, rather than by modifying an existing purine. columbia.edu

Cyclocondensation Reactions from Pyrimidine (B1678525) and Imidazole (B134444) Precursors

The construction of the purine's fused bicyclic system is classically achieved by building one ring onto the other. This involves cyclocondensation reactions starting from either substituted pyrimidine or imidazole precursors.

The most established route, known as the Traube purine synthesis, involves the annulation of an imidazole ring onto a suitably substituted pyrimidine-4,5-diamine. In this approach, a 4,5-diaminopyrimidine is reacted with a one-carbon source, such as formic acid or a derivative, to form the imidazole portion of the purine ring.

Conversely, the purine system can be formed by constructing the pyrimidine ring onto a pre-existing imidazole. This alternative strategy often starts with a 4,5-disubstituted imidazole. For example, commercially available 4-nitroimidazole can be transformed into 4-amino-5-aminomethyl-imidazole or related derivatives, which are then cyclized to form the purine ring.

Starting PrecursorGeneral ReactionResulting RingKey Intermediates
PyrimidineAnnulation of an imidazole ring onto a diaminopyrimidine.ImidazolePyrimidine-4,5-diamines
ImidazoleAnnulation of a pyrimidine ring onto a substituted imidazole.Pyrimidine4,5-disubstituted imidazoles

Routes from Acyclic Precursors

The de novo biosynthetic pathway for purines in living organisms provides a blueprint for synthesis from simple acyclic molecules. wikipedia.org This complex, multi-step process assembles the purine ring directly onto an activated ribose-5-phosphate scaffold. columbia.edu The atoms for the purine ring are sourced from various simple precursors.

Sources of Atoms in the Purine Ring:

N1: Aspartate

C2 & C8: Formate (transferred via tetrahydrofolate)

N3 & N9: Glutamine (amide nitrogen)

C4, C5, & N7: Glycine

C6: Carbon Dioxide (CO2)

The synthesis begins with the creation of 5-phosphoribosyl-α-pyrophosphate (PRPP) from ribose-5-phosphate. columbia.edu Through a sequence of eleven enzymatic reactions, the purine ring is systematically constructed, culminating in the formation of Inosine Monophosphate (IMP), the first intermediate with a complete purine ring. IMP then serves as a branch point for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). columbia.edu

Atom(s) in Purine RingSource Molecule
N1Aspartate
C2, C8N¹⁰-Formyl-tetrahydrofolate
N3, N9Glutamine
C4, C5, N7Glycine
C6CO₂

Reconstructive Methodology for Purine Systems

A novel synthetic strategy involves the reconstruction of the purine ring system from a condensed polyazotic heterocyclic structure. This approach begins with the synthesis of a tetrazolopyrimidine. This intermediate then undergoes a transformation into a triaminopyrimidine, which is subsequently cyclized to form the final 2-aminopurine (B61359) product. This methodology represents a fundamentally different approach from the classic Traube synthesis.

Functionalization and Derivatization Strategies for 1H-Purine-1,2-diamine Scaffolds

Once the purine core is synthesized, further modification through functionalization and derivatization is crucial for creating diverse analogues. These strategies often focus on introducing substituents at key positions on the purine ring to alter its chemical and biological properties.

Amination Reactions at C-2 and C-6 Positions

The introduction of amino groups at the C-2 and C-6 positions is a common and important functionalization step, leading to compounds like 2,6-diaminopurine (B158960). A primary method for achieving this is through nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This process typically starts with a di-halogenated purine, such as 2,6-dichloropurine.

In this reaction, the chlorine atoms act as good leaving groups. wikipedia.org The electron-deficient nature of the purine ring facilitates attack by nucleophiles, such as ammonia or other amines. The reaction can be controlled to achieve selective substitution. For instance, a postsynthetic strategy for creating 2,6-diaminopurine derivatives in oligonucleotides uses a 2-fluoro-6-amino-adenosine building block. The highly electronegative fluorine at the C-2 position can be displaced by an amine via nucleophilic substitution to complete the 2,6-diamino structure. nih.gov The reactivity of the two positions can differ, allowing for sequential and selective introduction of different amino groups.

Alkylation and Arylation Techniques

Alkylation and arylation introduce carbon-based substituents onto the purine scaffold, either at nitrogen or carbon atoms.

N-Alkylation: Alkylation of purines most commonly occurs on the nitrogen atoms of the imidazole ring (N-7 and N-9). ub.edu Direct alkylation using an alkyl halide and a base often leads to a mixture of N-7 and N-9 isomers, with the N-9 product typically being the major, more thermodynamically stable isomer. nih.gov Achieving regioselectivity can be challenging and often depends on reaction conditions, the nature of the substituents on the purine ring, and the alkylating agent. ub.edu For example, microwave-assisted reactions using tetrabutylammonium hydroxide as a base have been optimized to favor the N-9 alkylation product. ub.edu In some cases, steric hindrance can be used to direct alkylation; for instance, a bulky substituent at the C-6 position can shield the N-7 position, leading to specific N-9 alkylation. acs.org

C-Alkylation and C-Arylation: Direct functionalization of the C-H bonds of the purine ring is a more modern and efficient strategy.

C-6 Alkylation: Highly regioselective C-6 alkylation of purines and their nucleosides has been achieved through radical reactions using alcohols as the alkyl source, avoiding the need for metal catalysts or light. bohrium.comacs.org

C-8 Arylation: Direct arylation at the C-8 position can be accomplished using palladium/copper catalytic systems, which couple the purine with aryl halides. nih.gov

These functionalization techniques provide a versatile toolkit for modifying the this compound scaffold, enabling the synthesis of a wide array of derivatives for further study.

FunctionalizationPosition(s)Typical Reagents/MethodKey Features
Amination C-2, C-6Ammonia, Amines (via SNAr on halopurines)Often sequential, allows for diverse amine substituents.
N-Alkylation N-7, N-9Alkyl halides, BaseOften yields N-7/N-9 mixtures; regioselectivity is a key challenge. ub.edu
C-Alkylation C-6Alcohols (radical reaction)Metal-free, highly regioselective. bohrium.com
C-Arylation C-8Aryl halides (Pd/Cu catalysis)Direct C-H activation. nih.gov

Halogenation and Subsequent Nucleophilic Displacement

A cornerstone in the synthesis of substituted purines is the use of halogenated purine intermediates. This classical yet effective strategy involves the introduction of a halogen atom, typically chlorine or bromine, onto the purine core, which then serves as a leaving group for subsequent nucleophilic substitution reactions.

The synthesis of 2,6-diamino-substituted purines often starts from 2,6-dichloropurine. researchgate.net Through sequential nucleophilic substitution reactions, different amino groups can be introduced. The first substitution typically occurs selectively at the C6 position, followed by a second substitution at the C2 position. researchgate.net This stepwise approach allows for the creation of unsymmetrically substituted purine diamines. For instance, reacting 6-chloropurine derivatives with N-substituted piperazines is a common final step to yield tri-substituted purines. rsc.org

Similarly, 8-bromo-1H-purine-2,6-dione derivatives can undergo amination with various amines in the presence of a catalyst like dimethylaminopyridine (DMAP) or a base such as potassium carbonate in a solvent like DMF. rsc.org While transition metal-catalyzed cross-coupling reactions are prevalent for creating aryl-substituted purines from halopurines, metal-free methods involving direct arylation facilitated by a Brønsted acid in fluoroalcohol have also been developed. nih.gov

Table 1: Examples of Nucleophilic Displacement on Halopurines
Starting MaterialNucleophilePosition(s) SubstitutedKey Conditions
2,6-DichloropurineEthanolamine, then ArylamineC6, then C2DIPEA, 70°C; TMSCl, 120°C researchgate.net
6-Chloro-8,9-disubstituted-7H-purineN-substituted piperazinesC6- rsc.org
8-Bromo-7-(alkyl)-1H-purine-2,6-dione3-Iminosaccharin, SulfathiazoleC8DMAP, DMF, reflux rsc.org
6-Chloropurine1-MethylindoleC6Triflic acid, Hexafluoroisopropanol (HFIP) nih.gov

Directed C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, including purines. This approach avoids the need for pre-functionalized starting materials like halopurines, streamlining synthetic pathways.

A general method for synthesizing 1,2-diamine derivatives utilizes selective, rhodium-catalyzed C-H insertion of hydroxylamine-based sulfamate esters. nih.gov This process forms heterocyclic intermediates that can be easily modified and reduced to yield differentially substituted diamine products. nih.govnih.gov This technology offers significant improvements over other C-H amination tactics for diamine synthesis. nih.gov

Another direct functionalization method is the regioselective C-H cyanation of purines. mdpi.com This can be achieved through a sequence involving activation with triflic anhydride, nucleophilic cyanation with trimethylsilyl cyanide (TMSCN), and subsequent base-mediated elimination. mdpi.com This process typically occurs on the electron-rich imidazole ring of the purine, yielding 8-cyanated derivatives. mdpi.com The regioselectivity can be switched from the C8 to the C2 position by using a directing group, such as a 6-diethylamino substituent. mdpi.com The resulting cyano group can then be further manipulated into an amino group or other functionalities.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, minimizing intermediate isolation and purification steps. This approach is well-suited for the synthesis of purine precursors and their analogues.

A high-yielding, aqueous, one-pot MCR has been developed to tether sugar-like moieties to purine precursors, which is a significant step in prebiotic chemistry research. nih.govnih.gov This reaction utilizes key synthons like 2-aminooxazole and 5-aminoimidazoles in a pH-dependent system, allowing for regiospecific N9 purination. nih.govnih.gov

The Biginelli and Hantzsch reactions are classic MCRs used to synthesize dihydropyrimidinones and dihydropyridines, respectively, which are structurally related to purine building blocks. researchgate.netresearchgate.net These reactions can often be performed under solvent-free conditions using a catalyst such as potassium tert-butoxide. researchgate.netresearchgate.net More recently, a two-step MCR approach assisted by microwaves has been used to synthesize diaminopurine and guanine PNA analogues from prebiotic compounds like aminomalononitrile, urea (B33335), and guanidine. acs.org

Table 2: Overview of Multicomponent Reactions for Purine-Related Scaffolds
Reaction TypeKey ReactantsProduct ScaffoldKey Features
Prebiotic Purine Assembly5-Aminoimidazole, 2-Aminooxazole, AldehydePurine PrecursorsAqueous, pH-dependent, regiospecific N9 purination nih.govnih.gov
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinone/thioneSolvent-free, catalyst (t-BuOK) researchgate.netresearchgate.net
PNA Analogue SynthesisAminomalononitrile, Guanidine/Urea, Amino AcidsDiaminopurine/Guanine PNA AnaloguesMicrowave-assisted, solvent-free acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. beilstein-journals.org This technology is particularly effective for the synthesis of heterocyclic compounds like purines.

The synthesis of novel purine thioglycoside analogs has been described using microwave irradiation. researchgate.netnih.gov The key step involves the condensation of 5-amino-1H-pyrazoles with ketene dithiolate salts under microwave conditions, followed by coupling with halo sugars. researchgate.netnih.gov Microwave heating has also been employed in the one-pot synthesis of various purine derivatives and their N-alkyl derivatives. rsc.orgresearchgate.net The Hantzsch dihydropyridine synthesis, a multicomponent reaction, has been successfully performed under microwave irradiation, demonstrating its utility in rapidly constructing heterocyclic libraries. beilstein-journals.org Furthermore, microwave-assisted SN2-type reactions are used for the quaternization of nitrogen-containing heterocycles. mdpi.com

Solid-Phase Synthesis and Combinatorial Library Generation

Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of large numbers of compounds in a systematic and automated fashion, making it ideal for generating combinatorial libraries. crsubscription.com This methodology has been extensively applied to the synthesis of purine derivatives for drug discovery and other applications. nih.gov

In SPOS, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. crsubscription.comresearchgate.net Excess reagents and by-products are easily removed by simple filtration and washing, which simplifies the purification process. The synthesis of various substituted purines on a solid phase has been described starting from a pyrimidine core, such as 4,6-dichloro-5-nitropyrimidine, coupled to a Rink amide resin. researchgate.netelectronicsandbooks.com Subsequent chemical manipulations, including nucleophilic displacement and reduction, are performed on the resin-bound intermediate before the final purine product is cleaved from the support. researchgate.netelectronicsandbooks.com

This approach allows for the systematic variation of substituents at multiple positions of the purine ring, leading to the generation of diverse libraries. For example, libraries of 2,6,9-trisubstituted purines have been prepared using SPOS for screening as potential kinase inhibitors. electronicsandbooks.com The combination of solid-phase synthesis with combinatorial chemistry strategies enables the rapid exploration of chemical space to identify lead compounds with desired biological activities. nih.govimperial.ac.uk

Chemo-, Regio-, and Stereoselectivity in Purine Diamine Synthesis

Controlling chemo-, regio-, and stereoselectivity is a critical challenge in the synthesis of complex molecules like substituted this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another.

Regioselectivity is the preference for bond formation at one position over all other possible positions.

Stereoselectivity involves the preferential formation of one stereoisomer over another.

In the synthesis of 1,2-diamines, copper-catalyzed hydroamination of allylic pivalamides has been shown to be a highly regio- and enantioselective method. nih.gov This approach allows for the efficient construction of chiral, differentially protected vicinal diamines. nih.gov Similarly, the formal hydroamination of enamines provides a route to chiral 1,2-diamines with control over enantioselectivity. nih.gov

For purine synthesis, regioselectivity is a key consideration, especially when multiple reactive sites are present. As mentioned previously, the nucleophilic substitution of 2,6-dichloropurine can be controlled to proceed sequentially at the C6 and then the C2 positions. researchgate.net In 1,3-dipolar cycloaddition reactions involving purine-like structures, the chemo- and regioselectivity can be precisely controlled, allowing for the synthesis of specific isomers. mdpi.comrsc.org The study of reaction conditions is crucial for directing the outcome of these selective processes. mdpi.com

Synthesis of Deuterated and Isotopically Labeled this compound Analogues

Isotopically labeled compounds, particularly those containing deuterium (²H) or carbon-13 (¹³C), are invaluable tools in various scientific disciplines. Deuterated compounds are used in metabolic studies to investigate pharmacokinetic properties, as the stronger carbon-deuterium (C-D) bond can slow down metabolism by cytochrome P450 enzymes. nih.gov Both deuterated and ¹³C-labeled compounds serve as internal standards in quantitative mass spectrometry and are essential for structural elucidation by NMR spectroscopy. nih.govbiorxiv.org

Methods for preparing deuterated compounds often involve using commercially available labeled building blocks or performing direct metal-catalyzed hydrogen-deuterium (H-D) exchange reactions on advanced intermediates or the final product. nih.gov For instance, a deuterated imidazo[1,2-a]pyridine intermediate was synthesized via a Pd/C-catalyzed H-D exchange in D₂O, which was then used to prepare a panel of deuterated analogues. nih.gov A general method for the deuterodeamination of primary amines uses O-diphenylphosphinylhydroxylamine with D₂O as the deuterium source, providing high levels of deuterium incorporation under mild conditions. nih.gov

The synthesis of purines with specific ¹³C or ¹⁵N labels can be achieved using labeled precursor compounds. nih.gov For example, N9-labeled adenine (B156593) can be synthesized from 5-amino-4,6-dichloropyrimidine using aqueous ¹⁵NH₃. nih.gov These labeled nucleobases can then be incorporated into larger molecules for detailed structural and dynamic studies using techniques like Raman imaging and NMR. nih.govbiorxiv.org

Reaction Mechanisms and Chemical Transformations

Nucleophilic and Electrophilic Substitution Reactions on the Purine (B94841) Core

The purine core of 1H-Purine-1,2-diamine is susceptible to both nucleophilic and electrophilic substitution reactions, though the presence of the amino groups significantly influences the regioselectivity and reactivity. The electron-donating nature of the two amino groups at the C2 and C1 positions enhances the electron density of the purine ring system, making it more reactive towards electrophiles. Conversely, these groups can also influence the susceptibility of the ring to nucleophilic attack, particularly at positions that are electron-deficient.

Research has shown that related purine systems, such as 2-aminopurine (B61359), can undergo direct C-H arylation, a type of electrophilic substitution, at the C6 position. While specific studies on this compound are less common, the principles of purine chemistry suggest that electrophilic attack would likely be directed towards the carbon atoms of the pyrimidine (B1678525) or imidazole (B134444) rings, with the precise location depending on the reaction conditions and the nature of the electrophile.

Nucleophilic substitution reactions often require prior activation of the purine ring, such as N-oxidation or the introduction of a good leaving group. For instance, the displacement of a halo substituent by a nucleophile is a common strategy in purine chemistry. In the context of this compound, a hypothetical transformation could involve the diazotization of one of the amino groups to form a diazonium salt, which is an excellent leaving group, followed by nucleophilic substitution.

Deamination Mechanisms and Pathways

Deamination, the removal of an amino group, is a critical reaction for purine derivatives. This process can occur through various mechanisms, including diazotization followed by reduction or hydrolysis. For this compound, the presence of two amino groups presents the possibility of selective or complete deamination.

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a well-documented pathway for nucleophilic substitution in heterocyclic systems, particularly those containing nitrogen. This mechanism involves the initial addition of a nucleophile to the heterocyclic ring, leading to the opening of the ring, followed by a subsequent ring closure to form the substituted product. While specific investigations into the ANRORC mechanism for this compound are not extensively reported in readily available literature, it is a plausible pathway under certain nucleophilic conditions, especially for substitutions on the pyrimidine part of the purine core.

Annulation and Ring-Closure Reactions Leading to Fused Systems

The diamino functionality of this compound makes it an excellent precursor for the synthesis of polycyclic fused systems. These reactions involve the condensation of the amino groups with bifunctional reagents to form new rings. For example, reaction with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of new heterocyclic rings fused to the purine core. These reactions are valuable for creating complex molecular architectures with potential applications in medicinal chemistry and materials science.

Oxidation and Reduction Pathways of the Purine Ring System

The purine ring system can undergo both oxidation and reduction, although the conditions required can be harsh. Oxidation can lead to the formation of N-oxides or the introduction of hydroxyl groups at various positions on the ring. The presence of the electron-donating amino groups in this compound would likely make the purine ring more susceptible to oxidation compared to the parent purine.

Reduction of the purine system is generally more difficult due to its aromatic nature. Catalytic hydrogenation or the use of strong reducing agents can lead to the saturation of one or both rings of the purine core. The specific outcome of the reduction would depend on the reaction conditions and the catalyst used.

Addition Reactions to Purine Double Bonds

While less common than substitution reactions, addition reactions to the double bonds of the purine ring can occur under specific conditions. These reactions disrupt the aromaticity of the purine system and are therefore generally less favorable. However, photochemical reactions or reactions with highly reactive dienophiles in Diels-Alder type reactions could potentially lead to addition products.

Complexation Kinetics and Thermodynamics with Metal Ions and Ligands

The nitrogen atoms of the purine ring and the exocyclic amino groups of this compound are potential coordination sites for metal ions. The study of the complexation kinetics and thermodynamics provides insight into the formation and stability of metal-purine complexes. The N7 atom of the imidazole ring is a common coordination site for metal ions in many purine derivatives. The amino groups can also participate in coordination, leading to the formation of chelate complexes. The kinetics of complex formation describe the rate at which the metal ion binds to the purine ligand, while the thermodynamics, particularly the stability constants, quantify the strength of the metal-ligand interaction. These studies are crucial for understanding the role of metal ions in biological systems and for the design of new metal-based drugs and materials.

Interconversion Mechanisms of Tautomers

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental property of purines that significantly influences their biological activity. nih.gov For this compound, several tautomeric forms are possible due to the presence of multiple nitrogen atoms and amino groups. While specific experimental data for this compound is limited, the tautomerism of 2-aminopurine has been a subject of study.

The most common types of tautomerism in purines are amino-imino and keto-enol tautomerism. nih.gov For 2-aminopurine, the equilibrium between the amino and imino forms is crucial. nih.govresearchgate.net The canonical amino tautomer is generally the most stable form in the ground state. nih.gov However, the formation of rare imino tautomers has been implicated in its mutagenic properties, as it can lead to mispairing with cytosine during DNA replication. nih.gov

The interconversion between tautomers is often catalyzed by acid or base and can be influenced by the solvent environment. nih.gov Theoretical calculations on 2-aminopurine have explored the potential energy surfaces for proton transfer between different tautomeric pairs. nih.govcore.ac.uk These studies indicate that while the canonical amino form is more stable in the ground state, the relative stability can change in the excited state, which is relevant for its fluorescent properties. nih.gov

For this compound, the presence of an additional amino group at the C1 position would introduce further possibilities for tautomerism. The proton can potentially reside on any of the ring nitrogens (N1, N3, N7, N9) or the exocyclic amino groups, leading to a complex tautomeric equilibrium. The relative populations of these tautomers would be dictated by their thermodynamic stabilities, which are influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent interactions.

Tautomer Type Description Potential Influence on this compound
Amino-IminoProton shift between an exocyclic amino group and a ring nitrogenAffects hydrogen bonding patterns and base-pairing capabilities
AnnularProton shift between different nitrogen atoms within the purine ring systemInfluences the preferred site of alkylation and other chemical reactions

The study of tautomerism is essential for understanding the chemical reactivity and biological function of purine derivatives like this compound. The specific tautomers present under physiological conditions will determine the molecule's shape, hydrogen bonding capacity, and ultimately its interactions with biological macromolecules and drugs like cisplatin.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).

¹H, ¹³C, and ¹⁵N NMR Applications for Structural Characterization

The structural elucidation of purine (B94841) derivatives is heavily reliant on one-dimensional NMR experiments. ipb.pt The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For purine structures, the chemical shifts of protons attached to the purine core are particularly informative. chemicalbook.comresearchgate.net For instance, in a related compound, 2-aminopurine (B61359), the ¹H NMR spectrum shows a characteristic single-proton signal for the C6-H proton, along with signals for the amino group protons. mdpi.com

¹³C NMR spectroscopy is arguably the most effective NMR method for investigating the carbon framework of purines. thieme-connect.de The chemical shifts of the carbon atoms in the purine ring are sensitive to their electronic environment and substitution patterns. thieme-connect.deresearchgate.net The assignment of carbon signals is often aided by techniques such as [¹H,¹³C] NMR correlation spectra, which identify carbons directly bonded to protons. thieme-connect.de

¹⁵N NMR spectroscopy offers direct insight into the nitrogen atoms within the purine ring system. ipb.ptwikipedia.org Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N compared to ¹H, these experiments can be less sensitive. wikipedia.org However, ¹⁵N chemical shifts are highly sensitive to the electronic environment, tautomeric forms, and protonation states of the nitrogen atoms. researchgate.net For example, in the parent purine molecule, protonation at different nitrogen sites leads to significant changes in their respective ¹⁵N chemical shifts. researchgate.net The assignment of ¹⁵N signals is often achieved through heteronuclear correlation experiments like the ¹H-¹⁵N HMBC. researchgate.netrsc.org

Table 1: Representative NMR Data for Purine Scaffolds

Note: The following table contains representative chemical shift ranges for purine derivatives and is intended for illustrative purposes. Actual values for 1H-Purine-1,2-diamine may vary based on solvent and experimental conditions.

NucleusChemical Shift (ppm) RangeNotes
¹H8.0 - 9.5Signals for C2-H, C6-H, and C8-H of the purine ring typically appear in this downfield region. chemicalbook.comresearchgate.net
5.0 - 8.0Amine (NH₂) and imine (NH) protons often resonate in this range and can be broad. mdpi.com
¹³C115 - 160Carbons of the purine ring system resonate in this region. Carbons attached to nitrogen atoms generally appear at higher chemical shifts. thieme-connect.dechemicalbook.com
¹⁵N150 - 270The chemical shifts of the nitrogen atoms in the purine ring are spread over a wide range, reflecting their different chemical environments. researchgate.netroyalsocietypublishing.org

2D NMR Techniques (COSY, HMBC, NOESY)

To overcome the complexities of one-dimensional spectra and to unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. thieme-connect.dethieme-connect.de

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. princeton.edulibretexts.org In the context of this compound, a COSY spectrum would reveal correlations between neighboring protons, if any, helping to establish connectivity within the molecule. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful heteronuclear correlation technique that shows correlations between protons and carbons over two to four bonds. princeton.edusdsu.edu HMBC is crucial for assigning quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton by linking different spin systems. rsc.org For this compound, HMBC would show correlations from the amine protons to the carbons of the purine ring, confirming their attachment points.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond correlation). sdsu.edu While less useful for a molecule with few C-H bonds on the purine ring itself, it is essential for confirming the assignments of any protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY is particularly useful for determining stereochemistry and the three-dimensional structure of a molecule. For this compound, NOESY could help to understand the spatial orientation of the diamine substituent relative to the purine ring.

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of the ¹H, ¹³C, and ¹⁵N NMR spectra of complex molecules like this compound. thieme-connect.dersc.org

Isotopic Labeling in NMR Studies

To enhance the sensitivity of NMR experiments, particularly for less sensitive nuclei like ¹³C and ¹⁵N, isotopic labeling is a valuable strategy. thieme-connect.dewikipedia.org This involves synthetically incorporating isotopes such as ¹³C or ¹⁵N into the molecule of interest. For proteins and other biomolecules, this is often achieved by growing organisms in media enriched with these isotopes. wikipedia.orgnih.gov For synthetic molecules like this compound, labeled starting materials would be used in the synthesis.

Isotopic labeling is especially beneficial for ¹⁵N NMR due to the low natural abundance (0.36%) of the ¹⁵N isotope. wikipedia.org By using ¹⁵N-labeled precursors, the signal-to-noise ratio in ¹⁵N NMR spectra is dramatically improved, facilitating the observation of signals and the execution of more advanced experiments like ¹H-¹⁵N HMBC. rsc.orgroyalsocietypublishing.org Similarly, ¹³C labeling can be used to enhance signals in ¹³C NMR and to aid in the elucidation of complex structures and biosynthetic pathways.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, can offer valuable clues about its structure. utdallas.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.netbeilstein-journals.orgmdpi.com For this compound, HRMS would be used to confirm its molecular formula by matching the experimentally measured accurate mass to the calculated theoretical mass.

Fragmentation Pathway Analysis

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure. orgchemboulder.com The analysis of these fragmentation pathways can help to identify structural motifs within the molecule. orgchemboulder.comconicet.gov.arlibretexts.org

For purine derivatives, a common fragmentation event is the cleavage of the glycosidic bond in nucleosides, or the loss of substituents from the purine ring. imtm.cz The fragmentation of the purine ring itself can also occur, providing further structural information. imtm.cz For this compound, one would expect to see fragmentation patterns corresponding to the loss of the amine groups and potentially cleavage of the purine ring system. The specific fragmentation pathway would be dependent on the ionization method used (e.g., Electron Impact or Electrospray Ionization).

Table 2: Expected HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass (Da) Expected Ion Adduct [M+H]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu While IR spectroscopy does not provide a detailed structural map like NMR, it is an excellent tool for confirming the presence or absence of specific functional groups. utdallas.edu

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: The amine (NH₂) and imine (NH) groups will exhibit stretching vibrations typically in the region of 3100-3500 cm⁻¹. The presence of multiple peaks in this region can be indicative of primary and secondary amines.

C=N and C=C stretching: The double bonds within the purine ring system will give rise to absorptions in the 1400-1650 cm⁻¹ region.

N-H bending: The bending vibrations of the amine groups typically appear in the range of 1550-1650 cm⁻¹.

The specific positions and shapes of these bands provide a spectroscopic fingerprint that can be used to identify the compound. mdpi.comekb.eg

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Amine (N-H) 3100 - 3500 Stretching
Imine (N-H) 3100 - 3500 Stretching
Aromatic C=C/C=N 1400 - 1650 Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomeric Equilibrium

UV-Vis spectroscopy is a fundamental technique for investigating the electronic structure of 1H-Purine-2,6-diamine. The molecule exhibits characteristic absorption bands in the ultraviolet region, which correspond to π→π* electronic transitions within the purine ring system. rsc.orgnih.gov Studies in aqueous solutions have shown that upon excitation, the lowest energy 1ππ* state is populated. rsc.orgnih.gov The subsequent relaxation of the excited state is complex and involves multiple pathways, indicating a high degree of photostability. rsc.orgnih.gov

This technique is also crucial for studying the tautomeric equilibrium of the compound. 1H-Purine-2,6-diamine can exist in different tautomeric forms, primarily the N7 and N9 tautomers. rsc.org The UV absorption spectrum is sensitive to the tautomeric state, as different forms exhibit distinct absorption maxima (λmax). rsc.org By analyzing the UV-Vis spectra under various conditions, such as changes in pH or solvent polarity, researchers can infer the predominant tautomeric forms in solution. academie-sciences.frrsc.org For instance, investigations have revealed that the N9 and N7 tautomers of 26DAP have distinct decay pathways, with lifetimes of 43 ps and 1.8 ns, respectively. nih.gov This difference in excited-state lifetime allows for the study of the tautomeric populations.

Table 1: UV-Vis Absorption Data for 1H-Purine-2,6-diamine Derivatives

Compound Solvent/Condition λmax (nm) Reference
2,6-Diaminopurine (B158960) (26DAP) Phosphate (B84403) buffer pH 7.4 ~280 rsc.org
2,6-Diaminopurine-2'-deoxyribose (26DAP-d) Phosphate buffer pH 7.4 ~280 rsc.org
9-Methyl-2,6-diaminopurine Acetonitrile ~290 chemrxiv.org
9-Methyl-2,6-diaminopurine Phosphate buffer pH 7.4 ~290 chemrxiv.org

X-Ray Crystallography and Powder Diffractometry for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. For derivatives and complexes of 1H-Purine-2,6-diamine, single-crystal X-ray diffraction has been used to determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.comacs.org

For example, the crystal structure of 8-Aza-2,6-diaminopurine sulfate (B86663) monohydrate, an analog of 1H-Purine-2,6-diamine, was determined to be in the triclinic system with space group P1. iucr.org This analysis revealed that protonation occurs at the N(3) and N(8) positions and detailed a complex hydrogen-bonding network. iucr.org In another study, a derivative of 2,6-diaminopurine isolated from a sea anemone was found to co-crystallize with water and acetic acid, forming layers stabilized by extensive hydrogen bonds and π-π stacking interactions with an interplanar distance of 3.35 Å. acs.org

X-ray powder diffractometry (XRPD) is complementary to single-crystal analysis and is particularly useful for identifying crystalline phases and studying polymorphism. acs.orgscielo.br By comparing the experimental diffraction pattern of a bulk sample to known patterns, the crystalline form can be identified. This is essential for quality control and for understanding the physical properties of the solid material.

Table 2: Crystallographic Data for an 8-Aza-2,6-diaminopurine Derivative

Parameter Value Reference
Formula (C₄N₇H₆)₂SO₄·H₂O iucr.org
Crystal System Triclinic iucr.org
Space Group P1 iucr.org
a (Å) 6.813 (5) iucr.org
b (Å) 15.117 (11) iucr.org
c (Å) 8.182 (5) iucr.org
α (°) 91.71 (1) iucr.org
β (°) 106.21 (1) iucr.org
γ (°) 93.57 (1) iucr.org
Z 2 iucr.org

Thermoanalytical Techniques (TG, DTA) for Thermal Stability and Decomposition

Thermoanalytical techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are used to evaluate the thermal stability and decomposition behavior of 1H-Purine-2,6-diamine. TG measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material. scielo.brresearchgate.net

Thermogravimetric analysis (TGA) of purine derivatives shows that they are generally stable at elevated temperatures. scielo.bracs.org For instance, many purine compounds are stable up to temperatures between 230-290 °C. acs.org The TG curve provides information on decomposition temperatures and the mass loss associated with each decomposition step. etamu.edu DTA curves show endothermic or exothermic peaks corresponding to events like melting, decomposition, or phase transitions. researchgate.net For example, a study on various purine derivatives showed that theophylline (B1681296) is stable up to 250°C, after which it undergoes a single-step mass loss, while uric acid is stable up to 375°C before decomposing. scielo.br The melting point of 2,6-diaminopurine is reported to be above 300 °C, indicating high thermal stability. sigmaaldrich.com

Table 3: Thermal Analysis Data for Related Purine Compounds

Compound Technique Key Observation Temperature (°C) Reference
Theophylline TG Onset of decomposition 250 scielo.br
Theophylline DTA Endotherm peak 273 scielo.brresearchgate.net
Caffeine TG Stable up to ~230 scielo.brresearchgate.net
Uric Acid TG Onset of decomposition 375 scielo.brresearchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely used technique for the separation, identification, and quantification of 1H-Purine-2,6-diamine and its related impurities. sielc.comnih.gov HPLC separates the compound from a mixture based on its interaction with a stationary phase, and the retention time is a key identifier. sielc.com

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the compound and its fragments, confirming its molecular weight and identity. nih.govhalocolumns.com For mass spectrometry compatible applications, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com This combination of techniques is essential for assessing the purity of the compound by detecting and quantifying any impurities present. acs.orgnih.gov LC-MS methods have been successfully developed for the analysis of 2,6-diaminopurine and other polar compounds, demonstrating its utility in quality control and research. sielc.comhalocolumns.comhalocolumns.cn

Table 4: Compound Names Mentioned

Compound Name
This compound
1H-Purine-2,6-diamine
2,6-diaminopurine
2,6-diaminopurine-2'-deoxyribose
8-Aza-2,6-diaminopurine sulfate monohydrate
9-Methyl-2,6-diaminopurine
Theophylline
Uric acid

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. researchgate.net It has been successfully applied to purine (B94841) derivatives to understand their fundamental chemical characteristics.

Purines can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The relative stability of these tautomers is crucial as it can influence the molecule's biological activity and interaction with other molecules.

Theoretical studies on related aminopurines have shown that the N9H tautomer is generally the most stable in the gas phase. mdpi.com However, the stability can be influenced by the position of the amino group and the solvent environment. For instance, in 2-aminopurine (B61359), the 9-H tautomer is favored in a vacuum. researchgate.net In contrast, for 8-aminopurine, the N7H tautomer can become more stable than the N9H form in aqueous solutions. nih.gov Solvation can significantly stabilize certain tautomers; for example, the 1H tautomer of C2- and C8-substituted purines is highly stabilized by solvents. mdpi.com For 2,6-diamino-substituted purines, DFT calculations have indicated that the HN(9) tautomer is more stable than the HN(7) form in the gas phase, as well as in solvents like water and chloroform. nih.govresearchgate.net

The relative energies of different tautomers can be calculated to predict their populations at equilibrium. These calculations consider the electronic energy and thermochemical corrections to provide a comprehensive picture of tautomer preferences. The stability order of tautomers can change depending on the solvent's dielectric constant, with polar solvents often stabilizing more polar tautomers. jocpr.comorientjchem.org

Table 1: Predicted Tautomer Stability of Aminopurines in Different Environments

CompoundEnvironmentMost Stable TautomerReference
2-AminopurineVacuum9-H researchgate.net
8-AminopurineWaterN7H nih.gov
C2-Substituted PurineSolvent1H (highly stabilized) mdpi.com
2,6-Diamino-substituted purineGas Phase, Water, ChloroformHN(9) nih.govresearchgate.net

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules, identifying the low-energy conformers is essential for understanding their behavior.

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its chemical reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. samipubco.comresearchgate.net In purine derivatives, the charge densities of HOMO and LUMO are often distributed across the purine ring system and its substituents. acs.org For instance, in diaminopyrimidine derivatives, the HOMO is largely located over the pyrimidine-2,4-diamine moiety. acs.org Quantum chemical calculations can provide detailed information about these orbitals and their energies, helping to predict sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Table 2: Key Parameters from Electronic Structure Analysis

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity)
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity)
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and stability

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application.

DFT, often combined with the Gauge-Independent Atomic Orbital (GIAO) method, is a well-established technique for calculating NMR chemical shifts. mdpi.comosti.gov The accuracy of these predictions has improved significantly, with root-mean-square deviations for 1H NMR shifts often being less than 0.2 ppm. mdpi.comnih.gov These calculations can aid in the assignment of complex NMR spectra and provide insights into the electronic environment of different nuclei within the molecule. researchgate.net The choice of the density functional, basis set, and solvent model is crucial for obtaining accurate predictions. mdpi.com

Molecular Dynamics (MD) Simulations of Purine Diamines and Their Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as solvent molecules.

MD simulations are performed by solving Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. acs.orgplos.org These simulations can reveal how purine diamines behave in solution, including their solvation patterns and the dynamics of their hydrogen bonding with water molecules. For purine-pyrimidine DNA octamers, restrained molecular dynamics has been used to determine their solution structures. nih.gov Such simulations can provide a detailed picture of the flexibility and dynamic interactions of these molecules, which is essential for understanding their biological function. acs.org

Ligand-Protein Interaction Modeling (excluding drug development specifics)

Understanding how small molecules like 1H-Purine-1,2-diamine interact with proteins is fundamental in many areas of biochemistry. Molecular docking and other modeling techniques are used to predict the binding modes and affinities of ligands to protein targets.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein, as well as the binding energy. chemmethod.comugm.ac.id These studies can identify key interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the ligand-protein complex. chemmethod.com For purine derivatives, docking studies have been used to investigate their binding to various enzymes. tpcj.orgmdpi.comresearchgate.net Following docking, MD simulations can be used to assess the stability of the predicted binding pose and to explore the dynamics of the ligand-protein complex over time. researchgate.netpeerj.comnih.govnih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more detailed understanding of the recognition process at the molecular level. nih.gov

Molecular Docking Methodologies

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand to a target macromolecule, such as a protein or a nucleic acid. auctoresonline.org For derivatives of the 1H-purine scaffold, docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes, particularly kinases and proteases. tpcj.orgnih.govresearchgate.net

The general methodology involves preparing the three-dimensional structures of both the ligand (purine derivative) and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). tpcj.org Software suites like AutoDock, Glide (Schrödinger), or Molecular Operating Environment (MOE) are then employed to explore the conformational space of the ligand within the active site of the target. tpcj.orgacs.org These programs use scoring functions to estimate the binding affinity, typically reported as a docking score or binding energy in kcal/mol. mdpi.com

In studies involving purine derivatives as potential anticancer agents, molecular docking has been used to predict their interactions with the active sites of cyclin-dependent kinases (CDKs) like CDK2 and CDK9, as well as Aurora kinases. tpcj.orgnih.govresearchgate.net For instance, docking analyses have revealed that purine analogs can form crucial hydrogen bonds with key amino acid residues in the kinase active site, such as Asp86, Glu81, and Leu83 in CDK2. nih.gov Similarly, docking of purine-based compounds into the epidermal growth factor receptor (EGFR) has helped to rationalize their inhibitory activity and guide the design of more potent inhibitors. mdpi.comresearchgate.net

A notable application of molecular docking was in the identification of a 1H-purine-2,6-dione derivative as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). nih.govnih.gov In this study, a large compound library was screened virtually, and the top hits were subjected to detailed docking analysis to predict their binding modes and interactions with the catalytic dyad of the protease. nih.govnih.gov

Table 1: Examples of Molecular Docking Studies on Purine Derivatives

Target ProteinPurine Derivative ScaffoldKey FindingsReference(s)
Cyclin-Dependent Kinase 2 (CDK2)Pyrazolo[1,5-a]pyrimidineHydrogen bonding with key residues in the active site. tpcj.org
Cyclin-Dependent Kinase 2 (CDK2)9H-PurineIdentification of key electrostatic, hydrophobic, and hydrogen bond interactions. nih.gov
Epidermal Growth Factor Receptor (EGFR)9H-PurineRationalization of inhibitory activity and guidance for structural modifications. researchgate.net
Aurora KinasePurine-based compoundsPrediction of binding modes within the enzyme active site. researchgate.net
SARS-CoV-2 Main Protease (Mpro)1H-Purine-2,6-dioneIdentification of a potential inhibitor through virtual screening and docking. nih.govnih.gov
Bcr-Abl KinasePurine derivativesExplanation of different potencies based on scoring values and interaction patterns. mdpi.com

Binding Free Energy Calculations (e.g., MM-GBSA)

While molecular docking provides a rapid assessment of binding affinity, more accurate estimations of the binding free energy can be obtained using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). nih.govnih.gov This method combines the molecular mechanics energy of the system with a continuum solvation model to calculate the free energy of binding (ΔG_bind) for a ligand-receptor complex. nih.govwalshmedicalmedia.com The MM-GBSA approach is often used to refine and re-rank the results from molecular docking studies. researchgate.netfrontiersin.org

The calculation of ΔG_bind using MM-GBSA typically involves the following components:

ΔE_MM: The difference in the molecular mechanics energy (including bonded, van der Waals, and electrostatic terms) between the complex and the individual ligand and receptor. nih.gov

ΔG_solv: The difference in the solvation free energy, which is composed of a polar component (calculated using the Generalized Born model) and a non-polar component (often estimated from the solvent-accessible surface area). nih.govnih.gov

TΔS: The change in conformational entropy upon binding, which is often neglected due to its computational cost and the assumption that it is similar for a series of related ligands. nih.gov

MM-GBSA calculations have been successfully applied to various purine derivative-protein complexes. For example, in the study of purine-based inhibitors of HSP90, MM-GBSA was used to estimate the binding free energies, which were found to be in the range of -25 to -44 kcal/mol, indicating strong binding. nih.govresearchgate.net Similarly, for a 1H-purine-2,6-dione derivative targeting the SARS-CoV-2 Mpro, MM-GBSA calculations yielded a high free energy of binding of -130.82 kcal/mol, suggesting a stable complex. nih.gov In another study on purine-based inhibitors of Bcr-Abl kinase, MM-GBSA calculations were used to compare the binding free energies of different derivatives in both wild-type and mutant forms of the enzyme. mdpi.com

Table 2: Binding Free Energy Calculations for Purine Derivative-Protein Complexes using MM-GBSA

Protein-Ligand ComplexCalculated Binding Free Energy (kcal/mol)Key InsightReference(s)
Purine-based inhibitor with HSP90-40High ligand-binding affinity nih.gov
1H-Purine-2,6-dione derivative with SARS-CoV-2 Mpro-130.82Predicted stability of the complex nih.gov
Purine derivatives with Bcr-Abl WT and T315IVaried based on derivativeComparison of binding affinities to wild-type and mutant kinase mdpi.com
Imidazolinone derivatives with Aurora kinaseConfirmed docking resultsValidation of binding affinity predictions researchgate.net
Sulfonylated purine derivatives with Mpro-83.27 to -58.66Good binding energy of selected hits researchgate.net

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of purine derivatives. scielo.brrsc.org Density Functional Theory (DFT) is a commonly used quantum mechanical method to calculate the geometries and energies of reactants, transition states, and products along a reaction pathway. nih.govresearchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics. rsc.org

For instance, computational studies have been employed to understand the regioselectivity of reactions involving purine derivatives. scielo.br By calculating the activation energies for different possible reaction pathways, researchers can predict which product is more likely to form. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. scielo.br

While specific computational studies on the reaction mechanism for the synthesis of this compound are not extensively detailed in the provided search results, the general principles of computational reaction mechanism elucidation are well-established. prolekare.czresearchgate.netnih.govfrontiersin.org Such studies would typically involve:

Proposing a plausible reaction mechanism based on known chemical principles.

Using DFT or other quantum mechanical methods to locate the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface.

Calculating the relative energies of these stationary points to determine the reaction profile and identify the rate-determining step.

Analyzing the electronic structure of the transition states to understand the factors that control the reaction's outcome.

One study detailed a novel synthetic approach for 2-aminopurine, a related compound, that involved the cyclization of a triaminopyrimidine intermediate. mdpi.com Computational methods could be applied to such a synthesis to explore the energetics of the cyclization step and the role of different formylating agents. mdpi.com

Supramolecular Chemistry Studies of Purine Diamine Derivatives

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org These interactions, which include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions, are crucial for the self-assembly of molecules into well-defined, functional architectures. wikipedia.orgrsc.org

Purine derivatives, with their multiple hydrogen bond donors and acceptors and their aromatic ring system, are excellent building blocks for supramolecular chemistry. mdpi.comrsc.orgacs.org The self-assembly of purine derivatives can lead to the formation of various structures, such as ribbons, quartets, and helices. rsc.orgacs.org

A key aspect of the supramolecular chemistry of purine diamine derivatives is their ability to form specific hydrogen bonding patterns. For example, adenine (B156593), a purine diamine, forms a complementary pair with thymine (B56734) or uracil (B121893) through Watson-Crick hydrogen bonds. mdpi.comacs.org This molecular recognition is the basis for the structure of DNA and has been exploited to create synthetic supramolecular polymers. mdpi.comrsc.org

Studies have shown that functionalizing polymers with purine and pyrimidine (B1678525) bases can lead to the formation of supramolecular networks through complementary hydrogen bonding. mdpi.comrsc.org For example, blending polystyrene functionalized with thymine (PVBT) and polystyrene functionalized with adenine (PVBA) results in a miscible phase due to the formation of strong, multiple hydrogen bonds between the complementary bases. mdpi.com

Furthermore, the self-assembly of purine derivatives can be influenced by the presence of substituents. In one study, the reaction of 2,6-diaminopurine (B158960) with a dirhodium(II) carboxylate complex resulted in coordination of the purine to the metal center via the N7 position, which is a typical binding mode. nih.gov However, when a 6-chloro-2-aminopurine was used, an unusual coordination via the N3 position was observed, highlighting the role of substituents in directing non-covalent interactions. nih.gov

Role As a Chemical Scaffold in Biological Research Excluding Clinical Applications

Design and Synthesis of Novel Purine-Based Scaffolds for Biological Inquiry

The versatility of the 1H-Purine-1,2-diamine scaffold lies in its amenability to chemical modification, allowing for the creation of large libraries of compounds for biological screening. rsc.orgsigmaaldrich.com Synthetic strategies often focus on the targeted functionalization of the purine (B94841) ring to explore structure-activity relationships (SAR). rsc.orgnih.gov

Scaffold-Hopping and Hybridization Strategies in Chemical Biology

Scaffold-hopping is a key strategy in medicinal chemistry where the core structure of a known active molecule is replaced by a different, often isosteric, scaffold to discover new compounds with improved properties. researchgate.netniper.gov.in The purine scaffold is frequently a starting point for such endeavors. For instance, replacing the purine ring with systems like pyrazolo[1,5-a] Current time information in Bangalore, IN.mdpi.comfrontiersin.orgtriazine has been a successful strategy. researchgate.net Hybridization, which involves combining pharmacophoric elements from different known active molecules, is another powerful approach. Researchers have designed novel pyridine-annulated purine analogs by hybridizing the purine scaffold with elements from other anticancer agents. researchgate.net This strategy aims to create molecules with novel or enhanced biological activities. researchgate.net

Building Block Approaches in Scaffold Construction

The this compound core serves as a fundamental building block for the synthesis of more complex molecules. uni-muenchen.dersc.org Its reactive amine groups provide convenient handles for introducing a wide range of substituents, enabling the systematic exploration of chemical space around the purine core. rsc.org For example, N-acylation of diaminopyrimidines, a related precursor, is a common method for constructing purine scaffolds. rsc.org This building block approach allows for the modular and efficient synthesis of compound libraries, which are essential for high-throughput screening and the identification of new biological probes. researchgate.netnih.gov

Interrogation of Biological Pathways and Molecular Targets through Scaffold Modification

By modifying the this compound scaffold, scientists can create tailored molecules to interact with specific biological targets, thereby elucidating their roles in various cellular processes.

Enzyme Interaction Mechanisms

The purine scaffold is a common feature in the active sites of many enzymes, making purine derivatives effective competitive inhibitors.

Aurora Kinases: These serine/threonine kinases are crucial for mitotic regulation, and their inhibition can lead to cell cycle arrest. mdpi.comresearchgate.net Derivatives of 2,6-diamino-purine, such as Reversine, have been identified as potent inhibitors of Aurora kinases A and B. mdpi.commdpi.com Docking studies and structure-activity relationship (SAR) analyses have guided the design of new analogs with improved potency and selectivity. mdpi.comtandfonline.com

Phosphodiesterases (PDEs): PDEs are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, playing a key role in signal transduction. researchgate.neted.ac.uk Purine-based compounds, including derivatives of this compound, have been developed as inhibitors of various PDE isoforms, such as PDE5 and PDE7. nih.govresearchgate.netecrjournal.com These inhibitors are valuable tools for studying the downstream effects of cyclic nucleotide signaling. ecrjournal.com

Trypanothione Synthetase (TryS): This enzyme is essential for the survival of trypanosomatid parasites, making it a target for the development of anti-parasitic agents. nih.govplos.org Screening of compound libraries has identified purine-based scaffolds as potential inhibitors of TryS from various pathogenic species. nih.govresearchgate.net These compounds can serve as starting points for the development of more potent and selective inhibitors to probe the function of this critical enzyme. plos.org

SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a critical enzyme for viral replication. mdpi.commdpi.comnih.gov Virtual screening and hit optimization strategies have been employed to identify novel Mpro inhibitors. nih.gov While many inhibitors are peptidomimetic, the search for non-peptidic scaffolds is ongoing, and purine-based structures represent a potential avenue for exploration due to their proven success in targeting other proteases. acs.org

Table 1: Examples of this compound Derivatives and their Enzyme Targets

Derivative ClassTarget Enzyme(s)Observed Effect in Research
2,6-Diamino-substituted purines (e.g., Reversine)Aurora Kinases A and B, Mps1Inhibition of kinase activity, cell cycle arrest in G2/M phase. mdpi.com
Substituted PurinesPhosphodiesterase 7 (PDE7)Inhibition of PDE7 activity. nih.gov
Purine-thioacetamide analoguesNucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1)Potent and competitive inhibition of NPP1. acs.org
N,N'-bis(benzyl)-substituted diaminesTrypanothione Synthetase (TryS)Inhibition of TryS and depletion of intracellular trypanothione. plos.org

Interaction with Purine Metabolizing Enzymes and Purinosome Complexes

The de novo synthesis of purines is a fundamental metabolic pathway. psu.edu The enzymes involved in this pathway can assemble into a multi-enzyme complex known as the purinosome, which is thought to enhance metabolic efficiency. frontiersin.orgpsu.edufrontiersin.orgnih.gov The formation and disassembly of the purinosome are dynamic processes that are influenced by cellular purine levels and the cell cycle. psu.edumdpi.comgoogle.com

Purine analogs can be used to probe the function of purine metabolizing enzymes such as xanthine (B1682287) oxidase and purine nucleoside phosphorylase. researcher.lifescilit.commdpi.com By interacting with these enzymes, these analogs can modulate purine metabolism and help to elucidate the regulatory mechanisms of the pathway. nih.gov Furthermore, the study of how purine derivatives affect purinosome formation and stability can provide insights into the regulation of de novo purine synthesis and its connection to other cellular processes. frontiersin.orgfrontiersin.orgresearchgate.net

Molecular Mechanisms in Cell Cycle Progression and Cell Differentiation Research

Purine availability is intrinsically linked to cell cycle progression, as DNA replication requires a significant supply of purine nucleotides. frontiersin.orgmdpi.comaai.org The de novo purine synthesis pathway is upregulated during the G1 and S phases of the cell cycle to meet this demand. ahajournals.org

By using purine-based inhibitors that target key enzymes in purine metabolism or cell cycle regulation (like the aforementioned Aurora kinase inhibitors), researchers can dissect the molecular mechanisms that govern these processes. mdpi.comaai.org For example, inhibiting purine synthesis has been shown to cause cell cycle arrest, demonstrating the critical role of this pathway in cell proliferation. aai.orgahajournals.org The ability to create a diverse range of purine derivatives allows for the fine-tuning of these inhibitory effects, providing a powerful toolkit for studying cell cycle checkpoints and the signaling pathways that control cell differentiation. mdpi.comresearchgate.net

Influence on Nucleic Acid Condensation

The structural characteristics of this compound, particularly the presence of two amino groups, suggest a potential role in mediating the condensation of nucleic acids. While direct studies on this compound's effect on this process are not extensively documented, the behavior of related diaminopurine compounds and polyamines provides a strong basis for inferring its likely influence. Polyamines, which are organic cations with two or more primary amino groups, are well-known for their ability to interact with and condense DNA. oup.com These interactions are primarily electrostatic, with the positively charged amino groups at physiological pH neutralizing the negative charges of the phosphate (B84403) backbone of nucleic acids, thereby reducing repulsion between DNA segments and facilitating its compaction. oup.com

While this compound possesses a different substitution pattern (1,2-diamine) compared to 2,6-diaminopurine (B158960), the fundamental principle of the amino group's contribution to nucleic acid interaction remains relevant. The amino groups of this compound can act as hydrogen bond donors, potentially interacting with the grooves of the DNA helix or with the phosphate backbone. It is plausible that these interactions could influence the local DNA structure and promote condensation, similar to how polyamines and other diamine-containing molecules facilitate the collapse of DNA into compact structures. Studies on various diamines have shown that the length of the linker between the amino groups can affect the efficiency of DNA condensation and the type of secondary structure induced. oup.com Therefore, the specific positioning of the amino groups in this compound would likely dictate its precise mode of interaction and its efficacy in condensing nucleic acids.

Table 1: Comparison of Related Compounds and their Effects on DNA

CompoundKey Structural FeatureObserved Effect on DNAReference
2,6-Diaminopurine (DAP) 2-amino and 6-amino groups on purine ringIncreases thermal stability of DNA duplexes by forming three hydrogen bonds with thymine (B56734). mdpi.comacs.orgresearchgate.net mdpi.comacs.orgresearchgate.net
2-Aminopurine (B61359) (2AP) Single amino group at the 2-positionFluorescent analog of adenine (B156593) used to probe local DNA conformation and dynamics. oup.comnih.gov oup.comnih.gov
Polyamines (e.g., Putrescine, Spermidine) Aliphatic chains with multiple amino groupsInduce DNA condensation and can facilitate B-Z DNA transitions. oup.com oup.com
N1-(9H-purin-6-yl)ethane-1,2-diamine Ethylenediamine linker at the N1 positionThe flexible linker may improve binding affinity to target proteins or enzymes.

Development of Chemical Probes for Biological Systems

The purine scaffold is a privileged structure in medicinal chemistry and has been extensively utilized for the development of chemical probes to study biological systems. nih.govnih.gov These probes are invaluable tools for visualizing and quantifying biological molecules and processes in real-time within living cells. The general strategy involves conjugating a reporter molecule, most commonly a fluorophore, to the purine core. The resulting fluorescent probe can then be used to track the localization, concentration, and interactions of its biological target.

This compound represents a promising, albeit less explored, scaffold for the creation of novel chemical probes. The presence of two reactive primary amino groups at the 1 and 2 positions provides convenient handles for chemical modification. These amino groups can be readily functionalized with a variety of fluorophores using standard bioconjugation chemistries, such as the formation of amides or sulfonamides. The choice of fluorophore can be tailored to the specific application, with options ranging from traditional dyes like fluorescein (B123965) and rhodamine to more advanced photostable and red-shifted dyes. nih.govnih.gov

A key example of this approach is the development of fluorescent probes based on the purine-scaffold Hsp90 inhibitor, PU-H71. nih.govnih.gov In these probes, fluorophores such as FITC and NBD were attached to the purine core, enabling the study of Hsp90 in live cells using techniques like flow cytometry and fluorescence microscopy. nih.govnih.gov Similarly, 2-aminopurine, an intrinsically fluorescent analog of adenine, has been widely used as a probe to investigate the local environment and conformational changes within DNA and RNA. oup.comnih.gov Its fluorescence is sensitive to stacking interactions with neighboring bases, making it a powerful tool for studying nucleic acid dynamics. oup.com

Following these established principles, this compound could be derivatized to generate a new class of chemical probes. For instance, one amino group could be used to attach a targeting moiety that directs the probe to a specific protein or nucleic acid sequence, while the other amino group could be conjugated to a fluorophore for detection. This dual functionalization capacity makes this compound a potentially versatile platform for creating sophisticated biological tools. The development of such probes would allow for the investigation of a wide range of biological questions, from the study of enzyme-substrate interactions to the visualization of specific nucleic acid structures in living cells.

Table 2: Examples of Purine-Based Chemical Probes

Purine ScaffoldReporter GroupBiological Target/ApplicationReference
PU-H71 FITC, NBD, Texas RedHsp90; used in flow cytometry and fluorescence microscopy. nih.govnih.gov nih.govnih.gov
2-Aminopurine Intrinsic fluorescenceNucleic acids; probes local conformation and dynamics. oup.comnih.gov oup.comnih.gov
Xanthine derivatives Far-red fluorophoresAdenosine A1 receptor; subtype-selective fluorescent antagonists. acs.org acs.org
1,2,3-triazolyl-1,6-naphthyridin-7(6H)-one Naphthyridinone (fluorescent nucleobase)Potential fluorescent nucleoside analogues for studying nucleic acid interactions. mdpi.com mdpi.com

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of purine (B94841) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. rasayanjournal.co.in The future of 1H-Purine-1,2-diamine synthesis lies in the adoption of green chemistry principles, aiming for more efficient and environmentally benign processes. rasayanjournal.co.inresearchgate.netresearchgate.net

Recent advancements have focused on developing novel methodologies for purine synthesis starting from various precursors like diaminomaleonitrile, urea (B33335) derivatives, imidazoles, and pyrimidines. researchgate.netrsc.orgrsc.org These approaches often utilize multicomponent reactions, which combine three or more reactants in a single step, thereby increasing efficiency and reducing waste. rasayanjournal.co.in The use of recyclable catalysts, such as bleaching earth clay, and green reaction media like polyethylene (B3416737) glycol (PEG), are also being explored to create more sustainable synthetic routes. researchgate.net Furthermore, non-traditional activation methods, including microwave and ultrasound-assisted synthesis, are being employed to shorten reaction times and improve yields. rasayanjournal.co.inresearchgate.net

A notable trend is the development of photocatalyst-free, visible-light-enhanced strategies for synthesizing purine analogues. acs.org These methods leverage the formation of electron donor-acceptor (EDA) complexes to drive reactions under mild conditions, avoiding the need for external transition metals or oxidants. acs.org Such innovative approaches are crucial for the large-scale and environmentally responsible production of this compound and its derivatives.

Integration of Artificial Intelligence and Machine Learning in Purine Diamine Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of purine diamine research. niagads.org These computational tools offer powerful capabilities for accelerating the discovery and development of new bioactive molecules.

AI and ML algorithms can be trained on vast datasets of chemical structures and their biological activities to predict the properties of novel purine derivatives. nih.gov This includes predicting their bioactivity, pharmacokinetic profiles, and potential toxicity. nih.govresearchgate.net For instance, machine learning models are being developed to predict the interaction of purine derivatives with specific biological targets, such as proteins and enzymes. frontiersin.org This can significantly streamline the drug discovery process by identifying promising candidates for further experimental investigation. researchgate.net

Furthermore, AI can assist in the design of novel synthetic pathways and the optimization of reaction conditions. researchgate.net By analyzing existing reaction data, machine learning models can suggest the most efficient routes to synthesize target molecules like this compound. The use of quantitative structure-activity relationship (QSAR) studies, powered by machine learning, allows researchers to understand the relationship between the chemical structure of purine derivatives and their biological activity, guiding the design of more potent and selective compounds. researchgate.net

Exploration of Novel Reactivity and Catalytic Transformations

The chemical versatility of the purine scaffold provides a rich playground for exploring novel reactivity and catalytic transformations. researchgate.netrsc.orgrsc.org Researchers are continuously seeking new ways to modify the purine ring to generate structurally diverse molecules with unique properties. rsc.org

Recent studies have highlighted various chemical modifications of the purine nucleus, including:

Alkylation, Benzoylation, and Halogenation: These reactions allow for the introduction of different functional groups onto the purine ring, influencing its electronic properties and biological activity. researchgate.netrsc.orgrsc.org

Amination, Selenylation, and Thiolation: The introduction of nitrogen, selenium, and sulfur-containing moieties can significantly alter the molecule's ability to interact with biological targets. researchgate.netrsc.orgrsc.org

Condensation and Cyclization: These reactions lead to the formation of new heterocyclic rings fused to the purine core, expanding the structural diversity of this class of compounds. researchgate.netrsc.org

Diazotization and Coupling Reactions: These transformations are valuable for creating complex purine derivatives with potential applications in materials science and medicinal chemistry. researchgate.netrsc.orgrsc.org

The development of novel catalytic systems is also a key area of research. For example, DNA nucleobases themselves, such as adenine (B156593) and guanine, are being explored as catalysts in organic reactions. rsc.org Additionally, the use of chiral 1,2-diamines as organocatalysts in asymmetric cycloadditions is enabling the synthesis of chiral purine-containing compounds with high enantioselectivity. rsc.org

Advanced Characterization Techniques for Complex Purine Diamine Structures

As the complexity of synthesized purine diamine structures increases, so does the need for advanced analytical techniques to fully characterize them. A combination of spectroscopic and computational methods is often required to unambiguously determine their structure and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the structure of purine derivatives. irb.hracs.org 1D and 2D NMR experiments, such as COSY and NOESY, provide detailed information about the connectivity of atoms and the spatial arrangement of substituents. irb.hr For instance, NMR can be used to differentiate between various isomers and tautomers of purine derivatives. acs.orgnih.gov

Mass Spectrometry (MS) is another indispensable tool for characterizing purine compounds. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition of a molecule. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of purine derivatives, providing further structural insights. lpwchem.com

X-ray Crystallography offers the definitive method for determining the three-dimensional structure of crystalline purine derivatives. nih.gov The resulting crystal structures provide precise information about bond lengths, bond angles, and intermolecular interactions. nih.gov

Computational Modeling plays an increasingly important role in complementing experimental data. nih.gov First-principles electronic structure calculations can predict the most stable tautomeric forms and conformations of purine derivatives in different environments. nih.gov These computational predictions can then be validated against experimental data from NMR and IR spectroscopy. nih.gov

Deeper Understanding of Molecular Interactions in Complex Biological Systems

A fundamental goal of purine diamine research is to understand how these molecules interact with biological systems at the molecular level. This knowledge is crucial for the rational design of new therapeutic agents and biological probes.

Computational Docking and Molecular Dynamics Simulations are powerful tools for studying the binding of purine derivatives to their biological targets, such as proteins and nucleic acids. researchgate.netresearchgate.net These simulations can predict the binding mode and affinity of a ligand, providing insights into the key interactions that govern molecular recognition. researchgate.netfrontiersin.org For example, molecular docking has been used to identify potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) from a library of purine derivatives. researchgate.net

Experimental Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to experimentally measure the binding affinity and kinetics of purine-protein interactions. These experimental data are essential for validating and refining computational models.

The study of protein-protein interactions (PPIs) is another emerging area where purine derivatives may play a role. Computational models are being developed to predict PPIs, and small molecules like purine derivatives could potentially be designed to modulate these interactions. frontiersin.orgfrontiersin.orgnih.gov By integrating computational and experimental approaches, researchers can gain a comprehensive understanding of the complex interplay between purine diamines and their biological partners, paving the way for the development of novel therapeutics with high specificity and efficacy. nih.gov

Q & A

Basic: What are the established synthetic routes for 1H-Purine-1,2-diamine, and how can their efficiency be optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Route 1: Reaction of purine derivatives with ammonia or diamines under controlled pH (4.5–6.0) and temperature (60–80°C) .
  • Route 2: Catalytic hydrogenation of nitro-substituted intermediates using Pd/C or Raney Ni .

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification to remove byproducts.
  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd-L8) for regioselectivity and yield improvements .
  • Yield Monitoring: Use HPLC or LC-MS to quantify intermediates and final product .

Table 1: Example reaction conditions and yields

RouteCatalystSolventTemp (°C)Yield (%)
1NoneDMF7062
2Pd/CEtOH2588

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H NMR: Look for singlet signals at δ 6.8–7.2 ppm (aromatic protons) and broad NH2 peaks at δ 4.5–5.5 ppm (exchangeable with D2O) .
  • IR Spectroscopy: Strong N-H stretches at 3350–3400 cm⁻¹ and C-N vibrations at 1250–1350 cm⁻¹ .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 151.1) and fragmentation patterns .

Advanced Tip: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .

Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound across studies?

Methodological Answer:

  • Data Validation: Cross-reference experimental methods (e.g., calorimetry vs. computational models) to identify systematic errors .
  • Reproducibility Tests: Replicate studies using standardized protocols (e.g., IUPAC guidelines for thermochemical measurements) .
  • Statistical Analysis: Apply ANOVA or t-tests to assess significance of discrepancies; report confidence intervals .

Example Workflow:

Compare gas-phase photoionization data from Wincel & Herman (1973) with modern DFT calculations .

Validate purity via elemental analysis (>98%) before measurements .

Advanced: What strategies are recommended for elucidating the reaction mechanisms involving this compound in catalytic systems?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-determining steps (e.g., N-H bond cleavage) .
  • In Situ Spectroscopy: Monitor intermediates via time-resolved IR or Raman during reactions .
  • Computational Modeling: Pair experimental data with DFT simulations to map transition states (e.g., Gaussian or ORCA software) .

Case Study:
In Pd-catalyzed reductions, mechanistic studies revealed a ligand-assisted hydrogen transfer pathway, confirmed by kinetic profiling .

Advanced: How should computational models be integrated with experimental data to predict the reactivity of this compound derivatives?

Methodological Answer:

  • Hybrid QM/MM Approaches: Combine quantum mechanics (for active sites) and molecular mechanics (for bulk environment) .
  • Validation Metrics: Compare predicted vs. observed regioselectivity in substitution reactions (e.g., R² > 0.85 indicates model reliability).
  • Data Sharing: Deposit computational parameters (e.g., basis sets, convergence criteria) in open repositories for transparency .

Table 2: Example DFT-calculated vs. experimental bond lengths (Å)

Bond TypeCalculatedExperimental
C-N1.341.33
N-H1.021.01

Basic: What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

Methodological Answer:

  • Detailed Documentation: Specify reaction vessel geometry, stirring rates, and purification steps (e.g., column chromatography gradients) .
  • Negative Controls: Include trials without catalysts/reagents to confirm pathway specificity .
  • Open Data: Share raw spectral files (e.g., .jdx for IR) via platforms like Zenodo .

Advanced: How can researchers address challenges in characterizing unstable intermediates during this compound synthesis?

Methodological Answer:

  • Cryogenic Trapping: Use liquid N₂-cooled reactors to stabilize transient species for NMR/ESR analysis .
  • Flow Chemistry: Minimize intermediate degradation via continuous flow systems with in-line analytics .
  • Theoretical Predictions: Pre-screen intermediates using ab initio molecular dynamics (AIMD) to guide experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.